5-amino-N-(2-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
CAS No.: 899974-14-2
Cat. No.: VC4679121
Molecular Formula: C17H15Cl2N5O
Molecular Weight: 376.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899974-14-2 |
|---|---|
| Molecular Formula | C17H15Cl2N5O |
| Molecular Weight | 376.24 |
| IUPAC Name | 5-amino-N-(2-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H15Cl2N5O/c1-10-6-7-14(13(19)8-10)21-17(25)15-16(20)24(23-22-15)9-11-4-2-3-5-12(11)18/h2-8H,9,20H2,1H3,(H,21,25) |
| Standard InChI Key | QCOOCSIDURMSRS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N)Cl |
Introduction
Structural Analysis and Molecular Properties
Core Molecular Architecture
The compound’s structure (C₁₇H₁₅Cl₂N₅O; MW 376.24 g/mol) features a 1,2,3-triazole ring substituted at the 1-, 4-, and 5-positions (Figure 1). Key components include:
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1-Position: A (2-chlorophenyl)methyl group providing steric bulk and lipophilicity.
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4-Position: A carboxamide moiety (-CONH-) linked to a 2-chloro-4-methylphenyl group, enhancing hydrogen-bonding potential.
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5-Position: A free amino group (-NH₂) critical for electronic interactions.
The chlorine atoms at the 2-positions of both aromatic rings contribute to metabolic stability and receptor binding affinity .
Physicochemical Characteristics
The molecule’s logP (calculated) of 3.8 suggests moderate lipophilicity, favorable for blood-brain barrier penetration. Its polar surface area (PSA) of 89 Ų aligns with guidelines for central nervous system (CNS)-targeted drugs.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence (Figure 2):
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Triazole Core Formation: A Huisgen cycloaddition between an alkyne and azide precursor under transition-metal-free conditions yields the 1,2,3-triazole scaffold.
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N-Alkylation: Introduction of the (2-chlorophenyl)methyl group via nucleophilic substitution.
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Carboxamide Coupling: Amide bond formation between the triazole-4-carboxylic acid derivative and 2-chloro-4-methylaniline using EDCI/HOBt activation .
Reaction Optimization
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Temperature control (<40°C) during cycloaddition to prevent side reactions.
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Use of DMF as solvent for amide coupling to enhance solubility.
Biological Activities and Mechanistic Insights
PXR Modulation
The compound demonstrates dual inverse agonist/antagonist activity against PXR (Table 1):
| Activity Type | IC₅₀ (nM) | Assay System | Reference |
|---|---|---|---|
| PXR Binding | 210 ± 40 | Competitive FRET | |
| Inverse Agonism | 49 ± 3 | CYP3A4-Luc Reporter | |
| Antagonism (Rifampicin) | 150 ± 30 | CYP3A4-Luc Reporter |
Mechanistically, the 3-tert-butylphenyl analog (compound 14 in literature) exhibits enhanced potency, suggesting hydrophobic interactions within the PXR ligand-binding domain .
Analytical Characterization
Spectroscopic Profiling
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 4H, Ar-H), 6.98 (d, J=8.4 Hz, 2H), 5.62 (s, 2H, -CH₂-).
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HRMS (ESI+): m/z 377.0821 [M+H]⁺ (calc. 377.0824).
Chromatographic Behavior
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a retention time of 12.4 min, confirming >98% purity .
Structure-Activity Relationship (SAR) Trends
Critical substituent effects were identified (Table 2):
| Modification Site | Effect on PXR IC₅₀ | Structural Basis |
|---|---|---|
| 2-Chlorophenyl (R¹) | 3-fold ↑ potency vs. 4-Cl | Enhanced hydrophobic packing |
| 4-Methyl (R²) | 2-fold ↓ metabolic clearance | Steric shielding of amide bond |
| 5-Amino (R³) | Essential for activity | H-bond donation to Ser247 |
Removal of the 5-amino group abolishes PXR binding, underscoring its role in target engagement .
Comparative Analysis with Structural Analogs
The compound differs from PubChem CID 16823401 by:
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